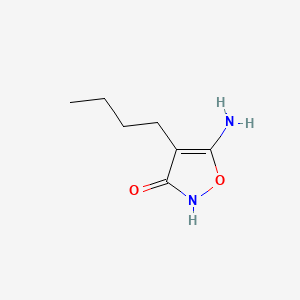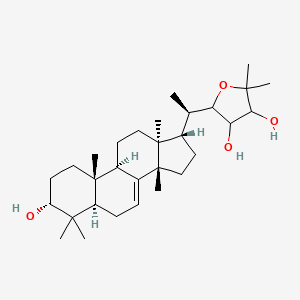
Odoratol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Odoratol is a member of the class of dihydrochalcones . It is a dihydrochalcone substituted by a hydroxy group at position 2’, methoxy groups at positions 4 and 4’, and a hydroxy group at position α- to the ketonic group . It has a molecular formula of C17H18O5 . This compound is also known as 2-hydroxy-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one .
Molecular Structure Analysis
This compound has a molecular formula of C17H18O5 . It contains a total of 41 bonds; 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 2 ethers (aromatic) .Aplicaciones Científicas De Investigación
Photosystem II Inhibition : Odoratol, a natural product from Cedrela odorata, inhibits oxygen evolution at the donor side of Photosystem II (PSII) in spinach chloroplasts, without affecting Photosystem I (PSI) activity. This finding suggests potential uses in studying and manipulating photosynthetic processes (Achnine et al., 1998).
Chemical Composition and Derivatives : this compound, identified as a tetracyclic triterpene triol, was isolated from Cedrela mexicana and C. glaziovii. Its chemical structure and congeners such as 3-dehydro-odoratol and 24-epithis compound were elucidated, providing a basis for chemical and pharmacological studies (Connolly et al., 1968).
Electronic Nose Applications : The development of electronic noses for detecting odors, including applications in medicine, is an emerging area. These devices can analyze volatile compounds and have potential in diagnostics and environmental monitoring (Mantini et al., 2000).
Odor Analysis in Forensic Science : this compound's related techniques are utilized in forensic science for analyzing the odor of decomposing human remains. This research is instrumental in developing tools for locating clandestine burial sites (Vass et al., 2008).
Odor Identification in Complex Mixtures : Studies on identifying key odorants in complex mixtures, such as natural products, are significant for understanding and replicating natural odors in various applications (Baldovini & Chaintreau, 2020).
Threshold Odors of Organic Chemicals : Research on the threshold odors of organic chemicals, including components like this compound, contributes to understanding and controlling environmental odor pollution (Baker, 1963).
Industrial Odor Analysis : The analysis of industrial odors, using human observers and chemical techniques, is crucial for environmental monitoring and compliance (Berglund, 1974).
Agricultural Odor Management : Studies on the odors emitted from agricultural sources, such as swine manure, utilize chemical and sensory analyses for environmental management (Trabue et al., 2011).
Gas Chromatography-Olfactometry : This technique combines gas chromatography with sensory detection, applied in studying odorous substances in environmental and food industries (Brattoli et al., 2013).
Odor Objects Perception : Research on the perception of complex odor stimuli, including those similar to this compound, provides insights into how odors are processed and recognized in everyday life (Thomas-Danguin et al., 2014).
Propiedades
IUPAC Name |
5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-17(24-23(32)25(33)27(4,5)34-24)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21-25,31-33H,10-16H2,1-8H3/t17-,18+,19+,21+,22-,23?,24?,25?,28-,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUXXTAYUXXFPG-SRPYFFJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C5C(C(C(O5)(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)C5C(C(C(O5)(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

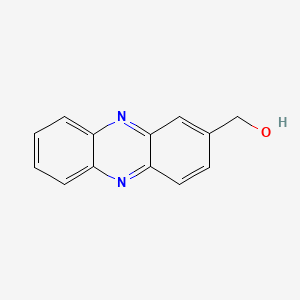
![2-Methyl-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2-butenoic acid](/img/structure/B579110.png)
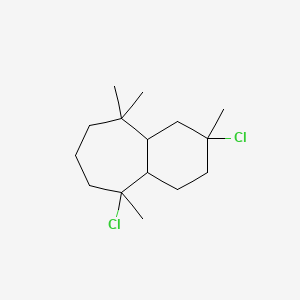
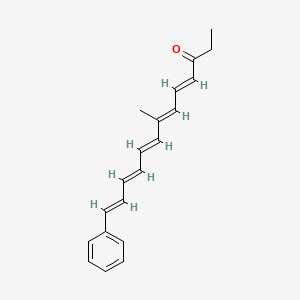


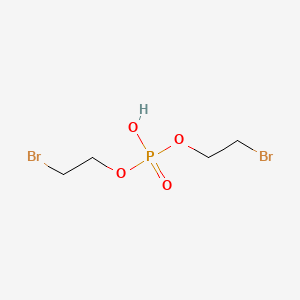
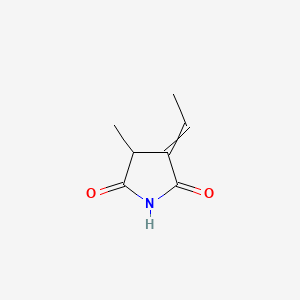
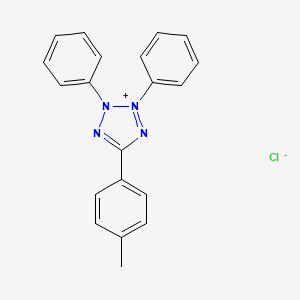
![N-[[(7-aminophenothiazin-3-ylidene)amino]methyl]prop-2-enamide;hydrochloride](/img/structure/B579122.png)

